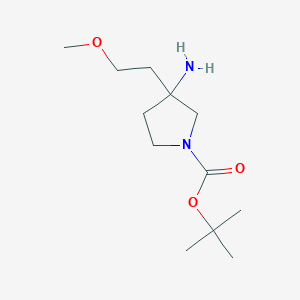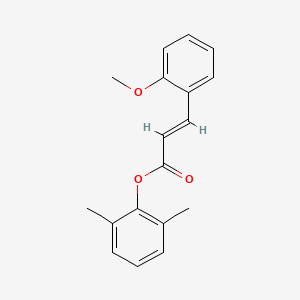
3,6-Dichloro-4-cyclobutylpyridazine
Overview
Description
3,6-Dichloro-4-cyclobutylpyridazine is an organic compound characterized by its white to pale yellow solid form. It has limited solubility in water but is soluble in various organic solvents
Preparation Methods
The synthesis of 3,6-Dichloro-4-cyclobutylpyridazine typically involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in an appropriate solvent at temperatures ranging from 0 to 80 degrees Celsius . This method is favored for its simplicity, moderate reaction conditions, and high purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring consistent quality and yield.
Chemical Reactions Analysis
3,6-Dichloro-4-cyclobutylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, leading to the formation of substituted pyridazine derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridazine ring, potentially altering its chemical properties and reactivity.
Coupling Reactions: Utilizing reagents like palladium catalysts, this compound can participate in cross-coupling reactions to form more complex molecules.
Scientific Research Applications
3,6-Dichloro-4-cyclobutylpyridazine is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine: Research into its potential biological activities, such as antimicrobial or anticancer properties, is ongoing.
Industry: This compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-cyclobutylpyridazine involves its interaction with specific molecular targets, potentially disrupting biological pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
3,6-Dichloro-4-cyclobutylpyridazine can be compared to other pyridazine derivatives, such as:
3,6-Dichloropyridazine: Similar in structure but lacks the cyclobutyl group, which may influence its reactivity and applications.
4-Cyclobutylpyridazine: Lacks the chlorine substituents, potentially altering its chemical properties and biological activities
This compound’s unique combination of chlorine and cyclobutyl groups distinguishes it from other pyridazine derivatives, potentially offering unique reactivity and applications.
Properties
IUPAC Name |
3,6-dichloro-4-cyclobutylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-4-6(5-2-1-3-5)8(10)12-11-7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWXGEUPWBHWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

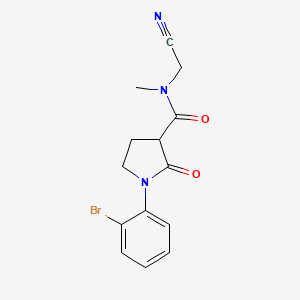
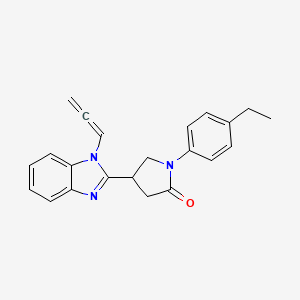
![N-(3,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2356290.png)
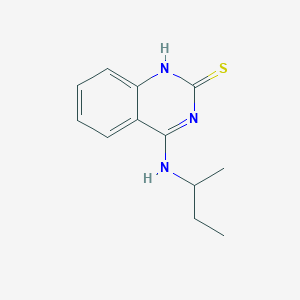
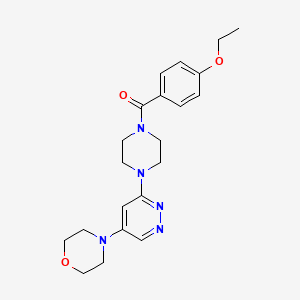
![2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2356294.png)
![N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide](/img/structure/B2356296.png)
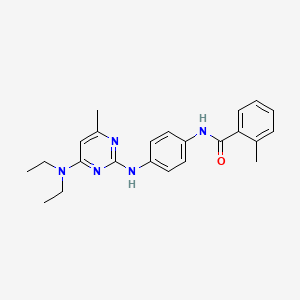
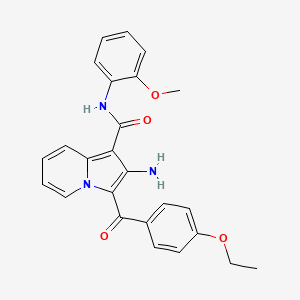
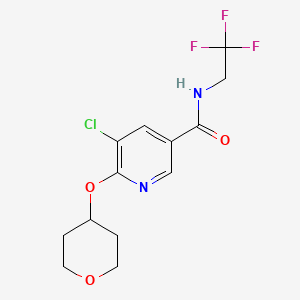
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido](/img/structure/B2356304.png)

